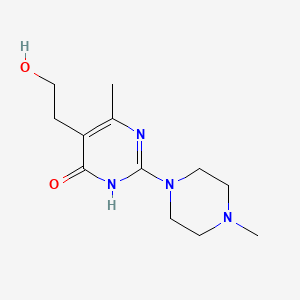
2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA topoisomerases and cyclin-dependent kinases.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit viral replication by blocking the activity of viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is its potent antitumor and antiviral activity. Additionally, it has been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, its complex synthesis method and limited availability can be a limitation for lab experiments.
Direcciones Futuras
There are various future directions for the study of 2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of 2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone as a therapeutic agent in humans.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have significant activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have potent antiviral activity against influenza A and B viruses.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-10-14(24)21-15(20-13)23-8-6-22(7-9-23)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIRGGABPQEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)

![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![ethyl 2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730818.png)
![2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
![6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730831.png)



![2-(4-methyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3730866.png)

![6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(4-benzyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B3730872.png)
![2-(4-benzyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3730874.png)
![6-tert-butyl-2-[4-(diphenylmethyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730887.png)